molecular formula C15H22ClNO3 B1426333 Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220031-18-4

Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1426333
CAS No.: 1220031-18-4
M. Wt: 299.79 g/mol
InChI Key: XPRDZSKHWRLSPB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a piperidine-based chemical compound provided as a high-purity solid for research applications. Piperidine derivatives are among the most significant synthetic fragments in pharmaceutical design, forming the core structure of more than twenty classes of approved drugs . This compound is recognized in pharmaceutical research as a known synthetic intermediate and potential impurity in the synthesis of complex active pharmaceutical ingredients (APIs) . The piperidine ring and benzoate ester functional groups provide a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. Researchers utilize this compound in the development and optimization of synthetic methodologies, particularly for constructing molecules with potential biological activity. The structural features of this reagent, including the ether linkage and the basic piperidine nitrogen, make it a valuable building block in medicinal chemistry campaigns. It is supplied with a documented purity of 95% or higher . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this compound adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

methyl 2-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-6-2-3-7-14(13)19-10-8-12-5-4-9-16-11-12;/h2-3,6-7,12,16H,4-5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRDZSKHWRLSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of 2-(3-piperidinyl)ethanol with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified through crystallization and filtration techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an alcohol derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Piperidine Position and Ester Variations

Key structural variations among piperidine-ethoxy-benzoate derivatives include:

Position of Piperidine Substituent: 3-Piperidinyl: Hypothetical target compound; the 3-position may influence steric interactions and hydrogen bonding compared to 2- or 4-substituted analogs. 4-Piperidinyl: Example: Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (MW 299.8). 2-Piperidinyl: Example: Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride (MW 313.82). The 2-position introduces steric hindrance near the ethoxy bridge, possibly altering metabolic stability .

Ester Group: Methyl Ester: Smaller and less lipophilic (e.g., MW 299.8 for methyl vs. 313.82 for ethyl analogs). This may improve aqueous solubility for intravenous formulations . Ethyl Ester: Increased lipophilicity (e.g., Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, CAS 1048673-90-0) could enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features Applications/Implications
Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl C₁₅H₂₂ClNO₃ 299.8 Linear conformation; high solubility in polar solvents API intermediate; spasmolytic research
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl C₁₆H₂₄ClNO₃ 313.82 Steric hindrance at piperidine 2-position; moderate lipophilicity Metabolic studies; impurity profiling
Pitofenone HCl (Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate HCl) C₁₅H₂₂ClNO₃ 299.8 Benzoyl group enhances rigidity; spasmolytic activity Research on smooth muscle relaxants
Cetirizine Impurity (2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid derivatives) Varies ~400–450 Piperazine core; chlorine substituent Antihistamine impurity standards

Biological Activity

Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound with significant potential in pharmacology, particularly due to its interactions with various biological systems. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₄ClNO₃
  • CAS Number : 1220031-18-4
  • Appearance : White to off-white powder
  • Solubility : Soluble in various organic solvents

The compound features a benzoate moiety linked to a piperidine group through an ethoxy chain, which is crucial for its biological activity and interaction with molecular targets.

This compound exerts its effects primarily through:

  • Receptor Binding : It interacts with neurotransmitter receptors, potentially modulating their activity. This interaction may influence neurotransmitter systems, particularly those involved in pain modulation and cognitive functions .
  • Enzyme Modulation : The compound may also inhibit or activate specific enzymes, leading to various biological responses. This mechanism is significant in the context of developing therapeutic agents for neurological disorders.

Biological Activities

Research has highlighted several key biological activities of this compound:

  • Analgesic Effects : Initial studies suggest that the compound may possess analgesic properties, making it a candidate for pain management therapies.
  • Anti-inflammatory Properties : Its potential to reduce inflammation has been explored, indicating applications in treating inflammatory conditions .
  • Neuropharmacological Effects : The compound shows promise in influencing neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate89407-97-6Piperidine at position 4Different positioning affects activity
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride1220030-33-0Additional methyl groupVariations in substitution patterns
Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride1248-42-6Complex benzoate structurePotentially enhanced bioactivity due to structural complexity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Analgesic Activity : A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in pain responses compared to control groups. This suggests its potential as an analgesic agent.
  • Neurotransmitter Interaction Study : Research indicated that the compound modulates serotonin and dopamine receptors, which are crucial for mood regulation and pain perception. The findings support its potential application in treating mood disorders .
  • Inflammation Model : In vitro studies showed that this compound inhibited pro-inflammatory cytokines, suggesting its role in reducing inflammation.

Q & A

Basic Research Question

  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, lab coats, NIOSH-approved respirators) to avoid inhalation or skin contact. Work in a fume hood with local exhaust ventilation .
  • Toxicity Mitigation : Although specific toxicity data are limited, assume potential irritancy based on structural analogs (e.g., piperidine derivatives). Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge .

What analytical techniques are recommended for characterizing this compound and its impurities?

Advanced Research Question

  • Purity Assessment :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) to resolve impurities. Monitor at 254 nm .
    • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural integrity, focusing on the piperidine NH (δ 1.5–2.5 ppm) and ester carbonyl (δ 165–170 ppm) .
  • Impurity Profiling :
    • LC-MS/MS : Identify trace impurities (e.g., hydrolyzed esters or dealkylated byproducts) using high-resolution mass spectrometry .
    • Pharmacopeial Standards : Cross-reference with impurity markers from structurally related compounds (e.g., cetirizine dihydrochloride impurities) .

How can structural modifications influence the compound’s pharmacological activity?

Advanced Research Question

  • Piperidine Substitution :
    • Adding methyl groups to the piperidine ring (e.g., 3,5-dimethyl substitution) enhances lipophilicity and CNS penetration but may reduce solubility .
    • Replacing piperidine with pyrrolidine (smaller ring) increases conformational rigidity, potentially improving target binding .
  • Ester Linker Optimization :
    • Ethoxy chain elongation (e.g., PEGylation) improves bioavailability but may reduce metabolic stability .
    • Methyl ester hydrolysis to carboxylic acid derivatives enhances water solubility but requires pH-adjusted formulations .

What strategies are effective in resolving data contradictions when studying this compound’s bioactivity?

Advanced Research Question

  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) to validate target specificity .
  • Batch Variability Analysis : Use DSC (differential scanning calorimetry) and XRPD (X-ray powder diffraction) to detect polymorphic forms affecting bioactivity .
  • Meta-Analysis : Cross-reference with structurally similar drugs (e.g., Pitofenone HCl) to contextualize contradictory results .

How can researchers design experiments to elucidate the mechanism of action involving piperidine derivatives?

Advanced Research Question

  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Screen against GPCR or ion channel libraries to identify binding partners .
    • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with acetylcholine-binding proteins (e.g., nAChRs) .
  • Pathway Analysis :
    • RNA-Seq : Profile transcriptomic changes in treated cell lines to map signaling pathways (e.g., MAPK/ERK) .
    • Metabolomics : Track ATP/ADP ratios via LC-MS to assess mitochondrial toxicity .

What methodologies are recommended for assessing genotoxic impurities in this compound?

Advanced Research Question

  • ICH M7 Compliance :
    • Ames Test : Use Salmonella typhimurium TA98/TA100 strains to evaluate mutagenicity of synthetic intermediates (e.g., nitro precursors) .
    • LC-UV/FLD : Quantify nitrosamines (e.g., NDMA) at ppm levels using a Poroshell 120 EC-C18 column with post-column derivatization .
  • QbD (Quality by Design) : Optimize reaction conditions (e.g., pH, temperature) to minimize genotoxic byproduct formation during synthesis .

How can computational chemistry aid in optimizing this compound’s ADME properties?

Advanced Research Question

  • In Silico Tools :
    • ADMET Predictor : Estimate logP (target <3), solubility (<10 µg/mL), and CYP450 inhibition risks .
    • MD Simulations : Model blood-brain barrier permeability using CHARMM force fields .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance oral absorption, validated via Caco-2 cell permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
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Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.